BenchChemオンラインストアへようこそ!

Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate

Lipid Nanoparticle mRNA Delivery Ionizable Lipid

Procure Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate (≥98%) for de novo LNP screening and analytical method development. Its unique linear 8-(3-hydroxypropylamino)octanoate linker and single ester bond offer a simplified model system to study structure-activity relationships (SAR) and metabolic clearance kinetics, reducing confounding variables compared to multi-ester analogs. Ideal for building diverse ionizable lipid libraries.

Molecular Formula C28H57NO3
Molecular Weight 455.8 g/mol
Cat. No. B13714082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptadecan-9-yl 8-(3-hydroxypropylamino)octanoate
Molecular FormulaC28H57NO3
Molecular Weight455.8 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCNCCCO
InChIInChI=1S/C28H57NO3/c1-3-5-7-9-12-16-21-27(22-17-13-10-8-6-4-2)32-28(31)23-18-14-11-15-19-24-29-25-20-26-30/h27,29-30H,3-26H2,1-2H3
InChIKeyQUHNXVIIWUQJSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate: Core Identity and Procurement Baseline for Lipid Nanoparticle Research


Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate (CAS 2101533-78-0) is a synthetic ionizable amino lipid characterized by a propanolamine headgroup, a central octanoate ester linker, and a branched heptadecan-9-yl tail . With a molecular formula of C28H57NO3 and a molecular weight of approximately 455.76 g/mol, it belongs to a broad class of lipids investigated for the intracellular delivery of nucleic acids, particularly within lipid nanoparticle (LNP) formulations . Its structural design—specifically the presence of a secondary amine and a terminal hydroxyl group—supports the electrostatic complexation and encapsulation of negatively charged payloads such as mRNA .

Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate: Why Structural Analogs Cannot Be Assumed Interchangeable in LNP Formulation


In the development of lipid nanoparticle (LNP) delivery systems, the performance of the ionizable lipid component is exquisitely sensitive to subtle modifications in linker chemistry and branching architecture. Substituting Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate with a close analog—even one sharing the same heptadecan-9-yl tail—is unlikely to yield equivalent formulation characteristics. For instance, changes in the ester position relative to the amine headgroup or the introduction of additional labile bonds (as seen in SM-102 or Lipid 5) directly modulate critical parameters such as lipid pKa, endosomal escape efficiency, and in vivo clearance kinetics [1]. The use of an unvalidated substitute may result in substantial shifts in mRNA encapsulation efficiency, particle stability, or unexpected hepatotoxicity profiles [2]. Therefore, procurement decisions based purely on structural similarity without empirical evidence of functional equivalence carry a high risk of experimental failure and resource waste.

Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate: Quantitative Differentiation Against High-Priority Comparators


Evidence Gap Analysis: Absence of Peer-Reviewed Potency Data for Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate Relative to Benchmarks

A comprehensive literature search reveals that there are currently zero primary research articles or patents indexed in PubMed, ScienceDirect, or Google Scholar that report head-to-head comparative efficacy data (e.g., mRNA expression levels, encapsulation efficiency, pKa) for Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate against established benchmarks like SM-102, ALC-0315, or MC3. While structural analogs such as Lipid 5 (Heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate) have documented pharmacokinetic profiles—including >90% recovery of 14C-labeled metabolites within 72 hours post-dose in Sprague-Dawley rats [1]—no comparable in vitro or in vivo dataset exists for the target compound to enable a quantitative procurement justification based on performance. This absence of data extends to critical quality metrics: no published studies exist that quantify the impact of the compound's specific 8-(3-hydroxypropylamino)octanoate linker on endosomal escape or tolerability.

Lipid Nanoparticle mRNA Delivery Ionizable Lipid

Structural Differentiation: Linker Chemistry Distinction from Clinical-Stage Ionizable Lipids

Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate is structurally distinct from clinically validated ionizable lipids due to its simple, non-branched octanoate linker bearing a secondary amine. This contrasts directly with: (1) SM-102 (Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate), which features a branched diester architecture and a pKa of 6.68 ; (2) Lipid 5 (Heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate), which similarly contains a branched diester headgroup [1]; and (3) ALC-0315 ([(4-hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate)), which utilizes a tertiary amine and a different branching motif [2]. The target compound's linear 8-(3-hydroxypropylamino)octanoate chain eliminates the additional ester cleavage sites found in SM-102 and Lipid 5. This distinction is predicted to alter the compound's hydrolytic stability and in vivo clearance rate.

Ionizable Lipid Linker Chemistry Lipid Library

Purity Benchmarking: Comparative Vendor Purity Specifications

As a procurement consideration, the purity of Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate is specified at ≥98% by multiple vendors . This purity threshold is comparable to, but not exceeding, the commercial purity specifications for research-grade SM-102 (typically ≥95% to 98%) . While this parity ensures the compound meets standard criteria for pre-clinical use, it does not represent a differentiated advantage over established alternatives. The lack of published data on specific impurity profiles (e.g., regioisomers from the branched C17 tail synthesis) means that cross-vendor consistency remains an unverified variable that could impact formulation reproducibility.

Quality Control Purity Procurement

Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate: Evidence-Backed Procurement and Application Scenarios


Combinatorial Lipid Library Screening for Novel Ionizable Lipids

Given the absence of comparative performance data for Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate, its primary procurement value lies in its inclusion within diverse lipid libraries for de novo screening campaigns. Researchers aiming to identify novel ionizable lipids with unique structure-activity relationships (SAR) should procure this compound to test the hypothesis that the linear 8-(3-hydroxypropylamino)octanoate linker confers distinct pharmacokinetic or transfection properties compared to branched diester analogs like SM-102 or Lipid 5 [1]. This scenario relies on the compound's structural novelty as a variable rather than any pre-validated performance metric.

Reference Standard for Analytical Method Development

The compound's defined molecular weight (455.76 g/mol) and high commercial purity (≥98%) make it suitable as a reference standard for developing and validating analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) assays, for detecting related heptadecan-9-yl-based lipid species in complex biological matrices [1]. This application leverages the compound's identity and availability rather than its biological activity.

Investigative Tool for Linker Stability and Metabolic Fate Studies

In studies focused on the fundamental mechanisms of LNP clearance, Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate offers a simpler model system. With only a single ester bond and a secondary amine, its metabolic pathway is predicted to be less complex than that of multi-ester lipids like Lipid 5, which undergoes rapid ester hydrolysis and β-oxidation to yield multiple aliphatic alcohol and diacid metabolites [1]. Procuring this compound enables head-to-head stability assays in plasma or hepatocyte cultures to isolate the contribution of linker architecture to metabolic half-life, independent of the confounding effects of additional esterase cleavage sites.

Quote Request

Request a Quote for Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.